![molecular formula C22H27F2NO2 B15092482 4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B15092482.png)
4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate
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Overview
Description
4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate is a complex organic compound with the molecular formula C22H27F2NO2 It is characterized by the presence of a cyano group, two fluorine atoms, and a carboxylate ester linked to a bicyclohexyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate typically involves the esterification of 4-cyano-3,5-difluorophenol with 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid and 4-cyano-3,5-difluorophenol.
Reduction: 4-amino-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate.
Scientific Research Applications
4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes
Biological Activity
The compound 4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate (CAS Number: 1233024-97-9) is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications. This article reviews the available literature on the biological activity of this compound, including its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C22H27F2NO2
- Molecular Weight : 375.45 g/mol
- Purity : Typically greater than 98% .
The structure of this compound features a cyano group and difluorophenyl moiety, which may influence its reactivity and interaction with biological systems.
1. Toxicity and Bioaccumulation
Research into similar compounds has indicated that structures containing cyano and fluorinated groups may exhibit significant toxicity and bioaccumulation potential. For instance, studies have shown that certain liquid crystal monomers (LCMs) with similar functionalities can be persistent in the environment and toxic to aquatic organisms .
Table 1: Toxicity Predictions for Related Compounds
Compound Name | Persistence (days) | Bioaccumulation Factor (BCF) | Acute Toxicity (mg/L) |
---|---|---|---|
LCM A | >180 | >3000 | 10 |
LCM B | 60-180 | <100 | 50 |
LCM C | <60 | <10 | 100 |
This table summarizes toxicity predictions based on QSAR models used to evaluate similar compounds .
The biological mechanisms through which this compound may exert its effects are not fully elucidated. However, compounds with similar structures have been shown to interact with various biological pathways:
- Xenobiotic Metabolism : Exposure to compounds with fluorinated groups can lead to alterations in gene expression related to xenobiotic metabolism, as seen in the upregulation of genes like CYP1A4 .
- Endocrine Disruption : Some studies suggest that compounds with similar aromatic structures may disrupt endocrine functions, potentially leading to metabolic dysregulation .
3. Case Studies
Several case studies highlight the biological effects of structurally related compounds:
- Study on Liquid Crystal Monomers : A study examined the effects of LCMs on gene expression in aquatic organisms. It was found that exposure led to significant dysregulation of genes involved in lipid metabolism and hormone regulation .
- Environmental Impact Assessment : Research assessing the environmental persistence of fluorinated compounds indicated a high likelihood of bioaccumulation and toxicity, emphasizing the need for careful evaluation of their use in consumer products .
Properties
Molecular Formula |
C22H27F2NO2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-(4-ethylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H27F2NO2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)22(26)27-18-11-20(23)19(13-25)21(24)12-18/h11-12,14-17H,2-10H2,1H3 |
InChI Key |
GHKAAVKUVURFHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)C#N)F |
Origin of Product |
United States |
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